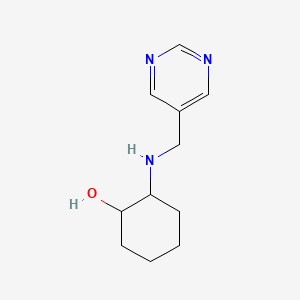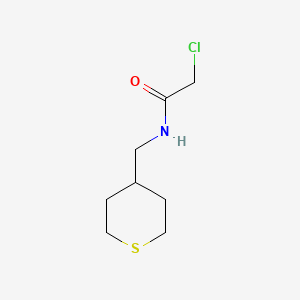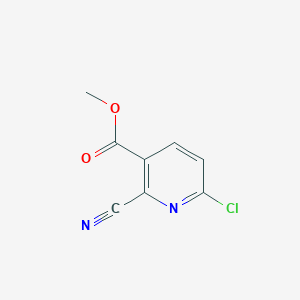
Methyl 6-chloro-2-cyanonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyanonicotinate typically involves the chlorination of methyl nicotinate followed by the introduction of a cyano group. One common method includes the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with cyanogen bromide to introduce the cyano group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 6-amino-2-cyanonicotinate derivatives.
Reduction: Formation of 6-chloro-2-aminonicotinate.
Oxidation: Formation of 6-chloro-2-cyanonicotinic acid.
Applications De Recherche Scientifique
Methyl 6-chloro-2-cyanonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-2-cyanonicotinate is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The presence of the chlorine and cyano groups allows it to participate in nucleophilic substitution and other reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Lacks the chlorine and cyano groups, used as a vasodilator in topical applications.
Methyl 6-chloronicotinate: Similar structure but lacks the cyano group, used in organic synthesis.
Methyl 2-chloro-6-methoxynicotinate: Contains a methoxy group instead of a cyano group, used in different synthetic applications.
Uniqueness: Methyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chlorine and cyano groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and other specialized chemicals.
Propriétés
Formule moléculaire |
C8H5ClN2O2 |
|---|---|
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
methyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-7(9)11-6(5)4-10/h2-3H,1H3 |
Clé InChI |
MJFYJKBTZAOPLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


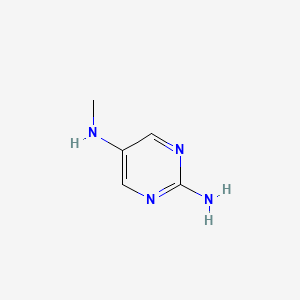
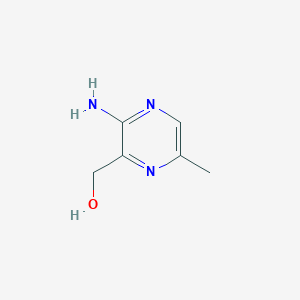
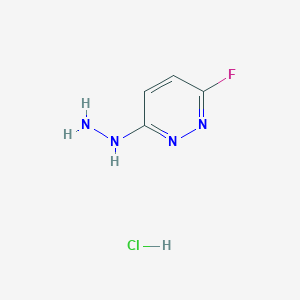

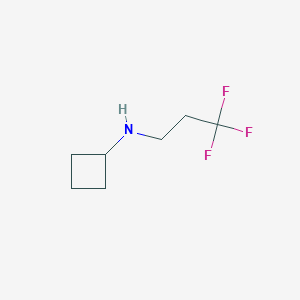
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
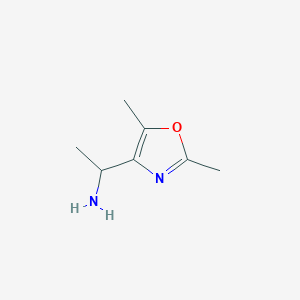
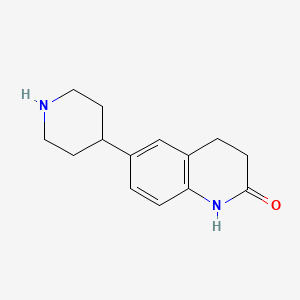

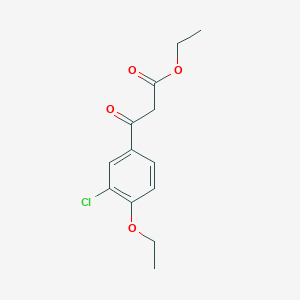
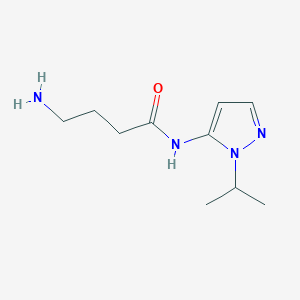
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
